2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide
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Overview
Description
2-(Methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a nicotinamide core, a pyrrolidine ring, and a trifluoromethyl-substituted pyridine, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolidine Ring: Starting with a suitable pyridine derivative, the pyrrolidine ring can be constructed via cyclization reactions. For example, a precursor such as 2-(trifluoromethyl)pyridine can undergo a series of reactions including nucleophilic substitution and cyclization to form the pyrrolidine ring.
Nicotinamide Coupling: The nicotinamide moiety can be introduced through amide bond formation. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the nicotinamide and the pyrrolidine derivative.
Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the nicotinamide moiety suggests it might have activity related to NAD+ metabolism, which is crucial in many cellular processes.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the nicotinamide moiety could be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are involved in NAD+ metabolism.
Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, which is used in various chemical and biological applications.
Trifluoromethyl-Substituted Compounds: Compounds like trifluoromethylbenzene, which are known for their unique chemical properties.
Uniqueness
What sets 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide apart is the combination of these three functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4OS/c1-26-16-13(3-2-7-21-16)15(25)23-12-6-8-24(10-12)14-5-4-11(9-22-14)17(18,19)20/h2-5,7,9,12H,6,8,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSSCZGJBJYODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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